3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide

Drug design Lead-likeness Physicochemical property profiling

3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1448034-97-6, PubChem CID is a synthetic indole-sulfonamide hybrid containing a 3-chloro-2-methylphenylsulfonamide group coupled to a 1-methyltryptophol scaffold via a hydroxyethylamine linker. It is listed as a screening compound by multiple chemical vendors, with no published or deposited bioactivity readout in PubChem, ChEMBL, or BindingDB as of the literature cut-off.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 1448034-97-6
Cat. No. B2727577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide
CAS1448034-97-6
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
InChIInChI=1S/C18H19ClN2O3S/c1-12-15(19)7-5-9-18(12)25(23,24)20-10-17(22)14-11-21(2)16-8-4-3-6-13(14)16/h3-9,11,17,20,22H,10H2,1-2H3
InChIKeyAUUZQAAHGXDNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1448034-97-6): Structural & Computed Property Profile


3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1448034-97-6, PubChem CID 71788690) is a synthetic indole-sulfonamide hybrid containing a 3-chloro-2-methylphenylsulfonamide group coupled to a 1-methyltryptophol scaffold via a hydroxyethylamine linker. It is listed as a screening compound by multiple chemical vendors, with no published or deposited bioactivity readout in PubChem, ChEMBL, or BindingDB as of the literature cut-off [1]. Its computed descriptors (MW = 378.9 g·mol⁻¹, XLogP3-AA = 2.8, HBD = 2, HBA = 4, TPSA = 79.7 Ų, one undefined stereocenter) position it within lead-like chemical space and differentiate it from more polar or less sterically encumbered indole-sulfonamide congeners [1].

Why Simple Indole-Sulfonamide Substitution Is Not Advisable for 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide


The target compound integrates three distinct chemical modules—a 3-chloro-2-methylphenylsulfonamide, a secondary alcohol on the ethyl linker, and an N-methylindole—in a single low-molecular-weight scaffold. Close in-class compounds that lack either the chlorine (e.g., 2-methylbenzenesulfonamide analogs) or the hydroxyl handle on the ethyl spacer (e.g., des-hydroxy sulfonamides) alter molecular recognition features (HBD count, TPSA, and lipophilic distribution), making experimental results non-transferable across series [1]. Additionally, scaffold‑hopping from an indole‑sulfonamide to a benzamide or aryl‑sulfonamide without the chiral hydroxyethyl linker removes the sole stereogenic element that can influence target‑engagement geometry. Users interested in well‑characterized pharmacological reference compounds with published IC₅₀/Kᵢ values should evaluate tool molecules (e.g., Syk inhibitor OXSI 2, cPLA₂ inhibitor Ecopladib) rather than procuring this screening‑only substance for direct pathway validation [2].

Quantitative Differentiation Evidence for 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide


Physicochemical Differentiation from 2-Methylbenzenesulfonamide Analogs: Lipophilicity and Hydrogen-Bond Capacity

The 3-chloro-2-methyl substitution and the secondary alcohol on the ethyl linker differentiate the title compound from 2-methylbenzenesulfonamide analogs lacking these moieties. When compared with a representative des‑chloro, des‑hydroxy sulfonamide (e.g., N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide, which has no HBD from a hydroxyl and no Cl), the target compound exhibits computed XLogP3‑AA = 2.8 and TPSA = 79.7 Ų, whereas the simpler analog is predicted to have lower HBD count (1 vs. 2), lower TPSA (~55 Ų vs. 79.7 Ų), and higher XLogP (estimated ≥3.5) [1]. This represents a measurable shift in two key oral drug-likeness parameters: TPSA increases by ~25 Ų and logP decreases by ≥0.7 log units, moving the compound from a permeability‑favored but solubility‑limited quadrant closer to central nervous system multiparameter optimization (CNS MPO) balanced space [1].

Drug design Lead-likeness Physicochemical property profiling

Stereochemical Differentiation: Undefined Chiral Center vs. Chiral-Pure Indole-Sulfonamide Reference Compounds

The title compound possesses one undefined stereocenter (the benzylic alcohol carbon), whereas structurally related indole-3-sulfonamide clinical candidates and tool molecules (e.g., the HIV NNRTI series in ) are typically developed as single enantiomers. PubChem stereochemical descriptors confirm ‘Undefined Atom Stereocenter Count = 1’ for the target compound [1]. In chiroptical or enantioselective assay contexts, this undefined stereochemistry introduces a binary variable that does not exist for defined‑chirality comparators, potentially yielding qualitatively different dose–response relationships if enantiomers differ in affinity.

Stereochemistry Target engagement Analytical quality control

Chlorine Substitution Pattern: 3-Chloro-2-methyl vs. 4-Chloro or 5-Chloro Indole-Sulfonamide Regioisomers

The chlorine atom at the 3‑position of the phenyl ring (ortho to the methyl and meta to the sulfonamide) is a distinct substitution pattern compared with common 4‑chloro‑ or 5‑chloro‑indole sulfonamide regioisomers documented in the sPLA₂ inhibitor and 11β‑HSD1 inhibitor patent literature [1][2]. In 11β‑HSD1 patent examples, 3‑chloro‑2‑methyl‑benzenesulfonamide derivatives showed activity differentiation from 4‑chloro regioisomers, although no head‑to‑head data for the specific target compound exist [2]. Regiochemical alteration of the chlorine position can modulate halogen‑bonding geometry with target backbone carbonyls, affecting residence time and selectivity.

Regiochemistry Structure–activity relationships Halogen bonding

Procurement‑Relevant Availability Profile Separates This Screening Compound from Pharmacologically Annotated Indole-Sulfonamide Tools

A survey of authoritative databases (PubChem, ChEMBL, BindingDB) reveals zero deposited bioactivity entries for the target compound as of the literature cut‑off [1]. In contrast, pharmacologically annotated indole‑sulfonamide reference compounds such as the HIV‑1 NNRTI ‘compound 14’ (IC₅₀ = 0.8 nM against wild‑type HIV‑1 RT) [2] or the sPLA₂ inhibitor Ecopladib (sub‑micromolar in GLU micelle and rat whole blood assays) [3] have extensive bioactivity characterization. This places the target compound in the ‘screening‑only reagent’ category—useful for proprietary library design or as a synthetic intermediate—rather than as a validated pharmacological probe.

Procurement Screening libraries Chemical vendor comparison

Realistic Research and Procurement Scenarios for 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide


Medicinal Chemistry Hit‑Finding Libraries

The title compound’s lead‑like physicochemical profile (MW <400, XLogP <3, TPSA ~80 Ų) and an underexplored substitution pattern make it suitable for incorporation into diversity‑oriented screening libraries. Its 3‑chloro‑2‑methyl regioisomerism and chiral hydroxyethyl linker offer steric and electronic features orthogonal to common 4‑chloro‑ or 5‑chloro‑indole sulfonamides [1].

Synthetic Intermediate for Late‑Stage Functionalization

The secondary alcohol and the sulfonamide NH provide two chemically orthogonal handle points for derivatization. The undefined stereocenter at the benzylic carbon creates an opportunity for chiral resolution or asymmetric synthesis to generate enantiomerically pure lead series [1].

Physicochemical Reference for Computational QSAR/QSPR Model Building

With clean computed descriptors (exact mass 378.0805 Da, 5 rotatable bonds, TPSA 79.7 Ų) but no experimental bioactivity contamination, the compound can serve as a neutral external validation point in classification‑based QSAR models for sulfonamide‑indole permeability or solubility prediction [1].

Quote Request

Request a Quote for 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.